Regioisomeric Differentiation: Target Compound vs. 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine
The target compound differs from its 3‑(4‑methoxyphenyl)‑5‑morpholinyl regioisomer in the connectivity pattern of the central 1,2,4‑oxadiazole, resulting in distinct electronic and steric profiles. While no direct biological comparison of the two regioisomers has been published, the known linezolid‑like 1,2,4‑oxadiazole series demonstrates that the 3,5‑disubstituted pattern is essential for antibacterial activity [REFS‑1]. The regioisomeric pair can be distinguished by their InChI keys (target: computed unique identifier; comparator: KYCCJLFQCNANLW‑UHFFFAOYSA‑N) [REFS‑2].
| Evidence Dimension | Regioisomeric connectivity of 1,2,4-oxadiazole core |
|---|---|
| Target Compound Data | 2‑[5‑(4‑Methoxyphenyl)‑1,2,4‑oxadiazol‑3‑yl]morpholine (morpholine at position 3, aryl at position 5) |
| Comparator Or Baseline | 2‑[3‑(4‑Methoxyphenyl)‑1,2,4‑oxadiazol‑5‑yl]morpholine (morpholine at position 5, aryl at position 3) |
| Quantified Difference | Inverted connectivity; different InChI keys and SMILES codes. |
| Conditions | Structural identity confirmed by InChI and SMILES notation. |
Why This Matters
Regioisomeric connectivity determines the 3D pharmacophore and is the primary driver of target recognition; procurement of the correct regioisomer avoids wasted synthesis and false negative screening results.
- [1] Fortuna CG, Bonaccorso C, Bulbarelli A, et al. New linezolid-like 1,2,4-oxadiazoles active against Gram-positive multiresistant pathogens. Eur J Med Chem. 2013;65:533‑545. View Source
- [2] PubChem. 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine. Compound Summary. View Source
